2-(2-Oxocyclohexyl)acetamide
Overview
Description
2-(2-Oxocyclohexyl)acetamide is an organic compound with the molecular formula C8H13NO2 It is characterized by a cyclohexane ring with a ketone group at the second position and an acetamide group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclohexyl)acetamide typically involves the reaction of cyclohexanone with acetamide under specific conditions. One common method includes the use of a catalyst such as phosphorus pentaoxide to facilitate the reaction. The reaction is carried out by heating the mixture to a specific temperature, often around 70°C, and allowing it to react for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of solvents and catalysts is carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxocyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted acetamides. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2-(2-Oxocyclohexyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Oxocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of intermediates and the activation of specific pathways, depending on the reaction conditions and the presence of catalysts .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetamide: Similar structure but lacks the ketone group.
2-Oxocyclohexanecarboxamide: Similar structure with a carboxamide group instead of an acetamide group.
Uniqueness
2-(2-Oxocyclohexyl)acetamide is unique due to the presence of both a ketone and an acetamide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Biological Activity
2-(2-Oxocyclohexyl)acetamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a ketone and acetamide functional groups. Its chemical formula is , and it is classified as an acylamide. The presence of the oxo group enhances its reactivity, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile , which enables it to participate in various biochemical reactions. The compound has shown potential in modulating enzyme activities and influencing cellular pathways related to inflammation and apoptosis. Specifically, it may inhibit certain enzymes involved in lipid metabolism, thereby affecting cell signaling pathways critical for maintaining cellular homeostasis.
1. Anti-inflammatory Effects
Studies have indicated that this compound exhibits anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests its potential use in treating conditions such as arthritis and other inflammatory disorders .
2. Neuroprotective Properties
Research highlights the compound's neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting apoptosis in neuronal cells, this compound could contribute to the preservation of neuronal integrity under stress conditions, potentially offering therapeutic benefits in diseases like Alzheimer's .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Anti-inflammatory Activity : In a controlled experiment involving human cell lines, treatment with this compound resulted in a significant decrease in TNF-alpha levels, a key inflammatory marker. This suggests that the compound may serve as a potential therapeutic agent for managing inflammation .
- Neuroprotection in Animal Models : In vivo studies utilizing mouse models demonstrated that administration of this compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues, indicating its role as a neuroprotective agent .
- Antimicrobial Testing : The compound was tested against various bacterial strains using the disk diffusion method, showing notable inhibitory zones against Gram-positive bacteria, which suggests its potential application in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-oxocyclohexyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUHNXCRQESCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312401 | |
Record name | 2-Oxocyclohexaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-35-1 | |
Record name | 2-Oxocyclohexaneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1460-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxocyclohexaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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